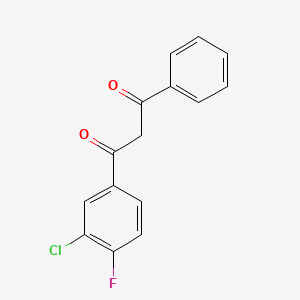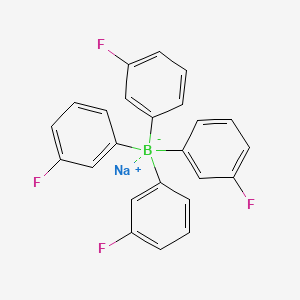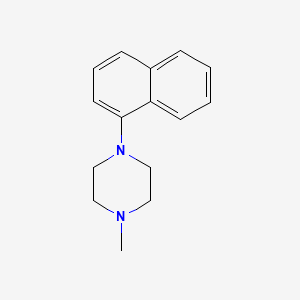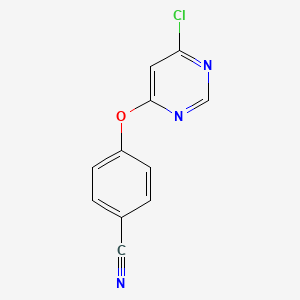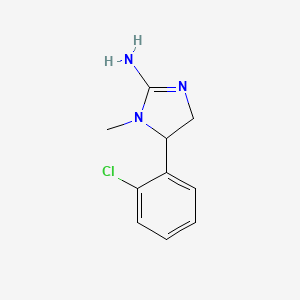![molecular formula C10H11NO2 B14134139 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine CAS No. 907973-38-0](/img/structure/B14134139.png)
6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine is a chemical compound with the molecular formula C10H11NO2 It is known for its unique structure, which includes an indeno-dioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-dihydroxybenzene with an appropriate amine in the presence of a cyclizing agent. The reaction conditions often require a solvent such as methanol or chloroform and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted indeno-dioxol derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Industry: Utilized in the development of optical sensors and other advanced materials.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine involves its interaction with molecular targets such as dopamine receptors. It acts as an agonist, modulating the activity of these receptors and influencing neurotransmitter release. Additionally, its immunosuppressive properties are linked to its ability to inhibit T cell proliferation and cytokine production, affecting immune response pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Methylenedioxy-2-aminoindane: Shares a similar indeno-dioxol structure but differs in its specific functional groups.
6,7-Dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine: Another compound with a related ring system but distinct chemical properties.
Uniqueness
6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine is unique due to its specific combination of the indeno-dioxol ring system with an amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
907973-38-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-amine |
InChI |
InChI=1S/C10H11NO2/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8H,1-2,5,11H2 |
InChI Key |
JIXKYMZRBCSGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1N)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


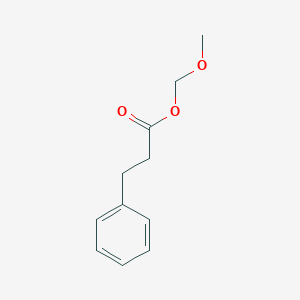
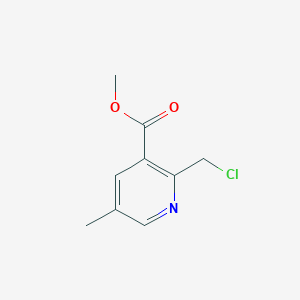
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
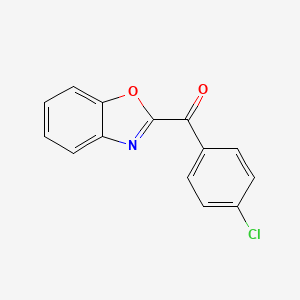
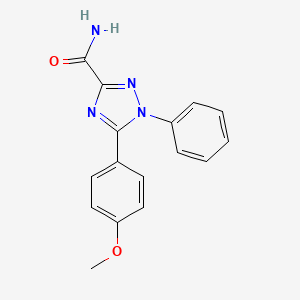
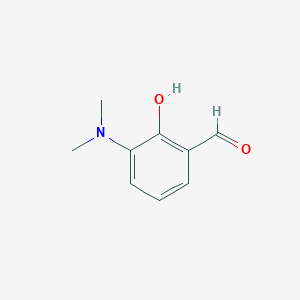
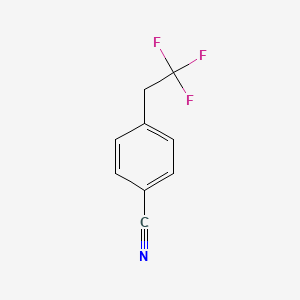
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
